molecular formula C20H27N3O B11388974 5-[(Adamantan-2-ylamino)methyl]-1,3-dimethyl-1,3-benzodiazol-2-one

5-[(Adamantan-2-ylamino)methyl]-1,3-dimethyl-1,3-benzodiazol-2-one

Cat. No.: B11388974
M. Wt: 325.4 g/mol
InChI Key: LUYPXBWIQNSAAD-UHFFFAOYSA-N
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Description

5-{[(ADAMANTAN-2-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: is a complex organic compound featuring a benzodiazole core structure with an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(ADAMANTAN-2-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5-adamantylbenzimidazole with formaldehyde and dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, and the mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The adamantane moiety allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors .

Medicine

The compound’s potential medicinal applications include its use as an antiviral or anticancer agent. Research is ongoing to explore its efficacy and safety in clinical settings .

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-{[(ADAMANTAN-2-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. The adamantane moiety enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can inhibit specific enzymes or receptors, leading to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Adamantan-1-yl-[1,2,4]oxadiazol-3-yl)-pyridine
  • 1-(Adamantan-2-yl)azepane
  • Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate

Uniqueness

The uniqueness of 5-{[(ADAMANTAN-2-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its combination of a benzodiazole core with an adamantane moiety. This structure provides enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

IUPAC Name

5-[(2-adamantylamino)methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C20H27N3O/c1-22-17-4-3-12(10-18(17)23(2)20(22)24)11-21-19-15-6-13-5-14(8-15)9-16(19)7-13/h3-4,10,13-16,19,21H,5-9,11H2,1-2H3

InChI Key

LUYPXBWIQNSAAD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNC3C4CC5CC(C4)CC3C5)N(C1=O)C

Origin of Product

United States

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